molecular formula C15H13NO2 B14312156 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde CAS No. 114235-54-0

2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde

Cat. No.: B14312156
CAS No.: 114235-54-0
M. Wt: 239.27 g/mol
InChI Key: YUDNIRVWVXSVPX-UHFFFAOYSA-N
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Description

2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is an organic compound with a complex structure that includes both nitroso and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde typically involves multiple steps. One common method starts with the nitration of styrene or cinnamic acid to produce 2-nitrostyrene or 2-nitrocinnamic acid . These intermediates can then be further processed to introduce the aldehyde group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde involves its interaction with molecular targets such as proteins and enzymes. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.

    2-Ethylbenzaldehyde: Similar structure but lacks the nitroso group.

Uniqueness

2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is unique due to the presence of both nitroso and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making this compound particularly versatile in research and industrial applications.

Properties

CAS No.

114235-54-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-[2-(2-nitrosophenyl)ethyl]benzaldehyde

InChI

InChI=1S/C15H13NO2/c17-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16-18/h1-8,11H,9-10H2

InChI Key

YUDNIRVWVXSVPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2N=O)C=O

Origin of Product

United States

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